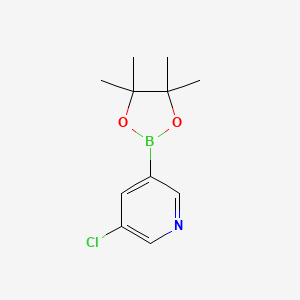

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 865186-94-3, MFCD06798284) is a boronic ester derivative of pyridine with a chlorine substituent at the 3-position and a pinacol boronate group at the 5-position. Its molecular formula is C₁₁H₁₅BClNO₂ (MW: 247.51 g/mol) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging the boronate group’s reactivity with aryl halides . The chlorine substituent enhances electrophilic reactivity, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBNAJTZUVHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631085 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865186-94-3 | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 960388-56-1) is a compound with significant potential in various fields such as pharmaceuticals, organic synthesis, material science, and agricultural chemicals. Its unique structural features contribute to its biological activity and utility in research.

- Molecular Formula : C₁₂H₁₆BClO₃

- Molecular Weight : 254.52 g/mol

- Purity : Typically above 95%

- Storage Conditions : Sealed in a dry environment at temperatures between 2–8°C

Biological Activity

The biological activity of this compound has been explored primarily through its role as an intermediate in drug synthesis and its potential therapeutic applications.

Pharmaceutical Development

- Mechanism of Action : The compound acts as a key intermediate in synthesizing various pharmaceuticals targeting specific biological pathways. Its ability to form stable complexes with biological molecules enhances its efficacy.

-

Case Studies :

- A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer’s disease. The synthesized derivatives showed nanomolar-level inhibition and were validated through enzymatic assays .

Organic Synthesis

This compound serves as a versatile building block for creating complex molecular architectures. Its dioxaborolane moiety allows for various functionalizations, making it valuable in synthetic chemistry.

Material Science

In material science, the compound is used to enhance the properties of polymers and coatings. Its incorporation into materials improves durability and resistance to environmental factors.

Agricultural Chemicals

The compound contributes to developing agrochemicals by improving the formulation of effective pesticides and herbicides, thus enhancing crop yield and protection .

Research Findings

Applications in Research

The compound's applications extend beyond pharmaceuticals:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that target specific biological pathways.

Case Study:

In a study focused on drug development for cancer treatment, researchers utilized 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to synthesize novel inhibitors of cancer cell proliferation. The compound was instrumental in enhancing the bioactivity of the synthesized drugs by improving their solubility and stability.

Organic Synthesis

Versatile Building Block:

The compound is employed extensively as a building block in organic synthesis. It enables chemists to construct complex molecular architectures efficiently.

Data Table: Organic Reactions Involving the Compound

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid Derivatives | 85 | |

| Cross-Coupling | Biologically Active Compounds | 90 | |

| Functionalization | Pyridine Derivatives | 75 |

Material Science

Applications in Advanced Materials:

In material science, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its incorporation enhances properties like durability and resistance to environmental factors.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. This finding has implications for developing high-performance materials used in aerospace and automotive industries.

Agricultural Chemicals

Development of Agrochemicals:

The compound also plays a role in the formulation of agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop yield and protection.

Data Table: Agrochemical Formulations

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal for synthesizing biaryl structures in pharmaceuticals and materials science .

Key Reaction Parameters

| Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, DMF, or dioxane |

| Temperature | 80–110°C (reflux) |

| Reaction Time | 12–24 hours |

Example Reaction

The compound reacts with 4-bromotoluene under standard Suzuki conditions to yield 3-chloro-5-(p-tolyl)pyridine with >85% yield .

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) under controlled conditions :

General Reaction Pathway

Reported Substitutions

| Nucleophile (Nu⁻) | Conditions | Product Yield |

|---|---|---|

| Morpholine | CuI, K₃PO₄, 100°C, DMF | 78% |

| Sodium methoxide | NaH, THF, 60°C | 65% |

| Benzylamine | Pd₂(dba)₃, Xantphos, 80°C | 82% |

The electron-withdrawing effect of the boron group enhances the pyridine ring's electrophilicity, facilitating nucleophilic attack at the 3-position .

Protodeboronation and Transmetallation

The dioxaborolane group undergoes protodeboronation under acidic conditions or transmetallation with transition metals :

Protodeboronation

This reaction is reversible, with the boronic acid intermediate often used in subsequent couplings.

Transmetallation with Zinc

In Negishi couplings, the compound reacts with ZnCl₂ to form organozinc intermediates:

These intermediates enable couplings with aryl halides under nickel catalysis .

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via metal-halogen exchange :

Bromination

This reaction proceeds with 92% efficiency in DMF at 120°C .

Stability and Side Reactions

While the compound is stable under anhydrous conditions, side reactions may occur:

| Degradation Pathway | Triggering Conditions | Mitigation Strategy |

|---|---|---|

| Hydrolysis of Bpin group | Prolonged exposure to moisture | Use anhydrous solvents |

| Homocoupling | Excess Pd catalyst | Optimize catalyst loading |

| Dehalogenation | Strong reducing agents | Avoid NaBH₄/LiAlH₄ environments |

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, making it suitable for high-temperature reactions below this threshold .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Impact of Substituents on Reactivity and Stability

- Chlorine vs. Fluorine : Chlorine at the 3-position (target compound) increases electrophilicity compared to fluorine (3-Fluoro analog), favoring nucleophilic aromatic substitution. However, fluorine improves metabolic stability in vivo .

- Amino and Methoxy Groups: The amino group in 2-Chloro-5-boronate-3-pyridinamine enhances water solubility (via hydrogen bonding) but may reduce thermal stability (melting points for amino-substituted analogs are ~250°C vs. 268–287°C for chloro/methoxy derivatives) .

- Boronate Position : Boronate at the 5-position (target compound) vs. 2-position (5-Chloro-2-boronate pyridine ) alters steric and electronic profiles. The 5-position is less sterically hindered, improving coupling efficiency with bulky aryl halides .

Preparation Methods

General Synthetic Strategy

The predominant method for preparing 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of a halogenated pyridine precursor, typically 3-chloro-5-halopyridine (iodo or bromo). The reaction installs the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine ring.

Detailed Preparation Method

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Starting Material | 3-Chloro-5-iodopyridine or 3-chloro-5-bromopyridine | Halogenated pyridine derivative serves as substrate |

| 2. Borylation Agent | Bis(pinacolato)diboron (B2pin2) | Provides the boronate ester moiety |

| 3. Catalyst | Palladium complex, e.g., Pd(dppf)Cl2 or Pd(PPh3)4 | Catalyzes the borylation reaction |

| 4. Base | Potassium carbonate (K2CO3) or sodium acetate | Neutralizes acids formed and promotes reaction |

| 5. Solvent | Commonly 1,4-dioxane, toluene, or DMF | Medium for the reaction |

| 6. Atmosphere | Inert atmosphere, typically nitrogen or argon | Prevents oxidation of reagents and catalyst |

| 7. Temperature | Elevated temperatures, typically 80–110 °C | Facilitates reaction kinetics |

| 8. Reaction Time | Several hours (e.g., 6–24 hours) | Ensures complete conversion |

Mechanism: The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester-substituted pyridine.

Representative Reaction Scheme

$$

\text{3-Chloro-5-iodopyridine} + \text{B}2\text{pin}2 \xrightarrow[\text{K}2\text{CO}3]{\text{Pd catalyst, inert atmosphere, heat}} \text{3-Chloro-5-(pinacolboronate)pyridine}

$$

Industrial and Scale-Up Considerations

- Continuous flow reactors and high-efficiency batch reactors are employed to improve yield and purity.

- Reaction parameters (temperature, catalyst loading, base amount) are optimized to minimize by-products.

- Purification typically involves chromatographic techniques or crystallization.

- Use of green solvents and recyclable catalysts is increasingly explored for sustainable production.

Comparative Table of Preparation Parameters from Literature

| Parameter | Typical Laboratory Scale | Industrial Scale Adaptations |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 (1-5 mol%) | Lower catalyst loading with recycling |

| Base | K2CO3 or NaOAc (2-3 equiv.) | Optimized base amount for cost efficiency |

| Solvent | 1,4-Dioxane, Toluene, or DMF | Use of less toxic or recyclable solvents |

| Temperature | 80–110 °C | Precise temperature control for consistency |

| Reaction Time | 6–24 hours | Shortened via flow chemistry methods |

| Atmosphere | N2 or Ar | Controlled inert atmosphere systems |

| Purification | Column chromatography | Crystallization or continuous extraction |

Research Findings and Optimization Studies

- Catalyst Efficiency: Studies show that Pd(dppf)Cl2 offers higher turnover numbers and better selectivity compared to Pd(PPh3)4 in some cases.

- Base Selection: Potassium carbonate is preferred for its mild basicity and solubility, reducing side reactions.

- Solvent Effects: Polar aprotic solvents like DMF increase reaction rates but may complicate purification.

- Temperature Influence: Elevated temperatures accelerate borylation but may increase decomposition; thus, optimization is critical.

- Reaction Atmosphere: Strict inert conditions prevent catalyst deactivation and oxidation of boron reagents.

Analytical Data Supporting Preparation

| Analytical Technique | Purpose | Typical Observations |

|---|---|---|

| NMR (¹H, ¹³C, ¹¹B) | Structural confirmation | Signals consistent with boronate ester and chloro-substituted pyridine |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 239.51 g/mol |

| HPLC | Purity assessment | >95% purity achievable post-purification |

| IR Spectroscopy | Functional group verification | B–O stretching bands, aromatic C–Cl bands visible |

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C11H15BClNO2 |

| Molecular Weight | 239.51 g/mol |

| CAS Number | 865186-94-3 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like DMSO, DMF |

| Stability | Stable under inert atmosphere and dry conditions |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory settings?

- Methodology :

- Step 1 : Begin with halogenation of the pyridine core at the 3-position using chlorinating agents (e.g., POCl₃ or NCS) under controlled heating (80–100°C) in anhydrous dimethylformamide (DMF) .

- Step 2 : Install the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation. Use palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) with a base (e.g., K₂CO₃) at reflux conditions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., chloro and dioxaborolane groups). The boron-adjacent proton typically appears as a singlet at δ ~1.3 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular ion peak (expected m/z: 255.09 for [M+H]⁺) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine structures using SHELXL or OLEX2 .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

- Critical Parameters :

- Catalyst System : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity and reduce homocoupling by-products .

- Solvent/Base Pair : Optimize polar aprotic solvents (THF/DMF) with weak bases (K₃PO₄) to balance reaction rate and stability of the boronate .

- Temperature Control : Maintain 60–80°C to prevent protodeboronation, a common side reaction in electron-deficient pyridines .

- Troubleshooting : Monitor reaction progress via LC-MS. If yields are low, introduce a scavenger (e.g., polymer-supported thiol) to remove residual Pd .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Refinement Protocols :

- Disorder Handling : Use SHELXL’s PART instruction to model disordered dioxaborolane or pyridine rings. Apply similarity restraints (SIMU/DELU) to maintain geometry .

- Twinning Analysis : If merging statistics (e.g., Rint) are poor, test for twinning using OLEX2’s TwinRotMat tool. Refine with TWIN/BASF commands .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length outliers (e.g., B–O bonds: ~1.36 Å) .

Q. What are common side reactions during halogen-boronate substitution, and how can they be mitigated?

- Side Reactions :

- Protodeboronation : Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres .

- Homocoupling : Catalyzed by residual Pd. Add EDTA to chelate metal impurities during workup .

- Preventive Measures :

- Low-Temperature Quenching : Halt reactions at 0°C to stabilize intermediates.

- By-Product Analysis : Use GC-MS or ¹¹B NMR to detect boronic acid derivatives (δ ~28–32 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.